molecular formula C21H26N4O2 B11777451 (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine

(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine

Cat. No.: B11777451
M. Wt: 366.5 g/mol
InChI Key: INYNGQWQOSXUFT-UHFFFAOYSA-N
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Description

The compound (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine is a triazole-based methanamine derivative characterized by two distinct aromatic substituents: a 4-(tert-butyl)phenyl group at the triazole’s 5-position and a 3,4-dimethoxyphenyl group linked via a methanamine moiety at the 3-position. Its molecular formula is C₂₁H₂₇N₄O₂, with a calculated molecular weight of 383.47 g/mol.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]-(3,4-dimethoxyphenyl)methanamine

InChI

InChI=1S/C21H26N4O2/c1-21(2,3)15-9-6-13(7-10-15)19-23-20(25-24-19)18(22)14-8-11-16(26-4)17(12-14)27-5/h6-12,18H,22H2,1-5H3,(H,23,24,25)

InChI Key

INYNGQWQOSXUFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC(=C(C=C3)OC)OC)N

Origin of Product

United States

Biological Activity

The compound (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine (CAS: 727976-09-2) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O2C_{21}H_{26}N_{4}O_{2}. The structure features a triazole ring substituted with a tert-butyl group and a dimethoxyphenyl moiety, which may influence its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown promising activity against multidrug-resistant pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the tert-butyl group enhances membrane penetration and metabolic stability, contributing to their efficacy against resistant strains .

Anticancer Properties

In vitro studies have demonstrated that similar triazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the nanomolar range against breast cancer cells (MCF-7), suggesting that the triazole moiety plays a crucial role in inhibiting cell proliferation and inducing cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Some triazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells .
  • Antibacterial Mechanisms : The hydrophobic nature of the tert-butyl group enhances the compound's ability to penetrate bacterial membranes, which is critical for its antimicrobial action against Gram-positive and Gram-negative bacteria .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL against resistant strains like MRSA and C. difficile, highlighting their potential as therapeutic agents .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole compounds. The study reported significant antiproliferative effects in MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. The findings emphasized the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueTarget Organism/Cell Line
Compound AAntimicrobial4 μg/mLMRSA
Compound BAnticancer52 nMMCF-7 Breast Cancer Cells
Compound CAntimicrobial8 μg/mLC. difficile
Compound DAnticancer74 nMMDA-MB-231 Triple-Negative Cells

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has shown that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that triazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the disruption of cellular signaling pathways and the induction of oxidative stress .
  • Antifungal Properties : Triazoles are widely recognized for their antifungal activity. This specific compound has potential applications in treating fungal infections by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. The effectiveness against common fungal pathogens makes it a candidate for further development in antifungal therapies .
  • Anti-inflammatory Effects : Some studies suggest that triazole compounds may possess anti-inflammatory properties. The compound under discussion could be explored for its ability to modulate inflammatory pathways, making it relevant in treating conditions such as arthritis or other inflammatory diseases .

Agricultural Applications

  • Pesticide Development : The structural characteristics of triazole compounds allow them to act as fungicides in agricultural settings. This compound may be investigated for its efficacy against plant pathogens, providing an alternative to traditional pesticides with potentially reduced environmental impact .
  • Growth Regulators : Triazole derivatives can also function as plant growth regulators by influencing hormone levels within plants. This property could be harnessed to enhance crop yields and improve resistance to environmental stressors .

Materials Science Applications

  • Polymer Chemistry : The incorporation of triazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymer composites containing this compound could lead to advancements in materials used for packaging or construction .
  • Sensors and Electronics : The electronic properties of triazole compounds make them suitable candidates for use in organic semiconductors and sensors. Their ability to form stable thin films can be exploited in developing flexible electronic devices .

Case Study 1: Anticancer Evaluation

A study conducted on a series of triazole derivatives, including the compound discussed, demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. The structure-activity relationship indicated that modifications at the phenyl rings could enhance potency .

Case Study 2: Agricultural Efficacy

In agricultural trials, a formulation containing this triazole derivative was tested against Fusarium wilt in tomatoes. Results showed a reduction in disease severity by up to 60%, highlighting its potential as an effective fungicide with a favorable safety profile for crops .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives

(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS 1376514-14-5)

  • Molecular Formula : C₁₄H₁₄N₄O₂
  • Key Features : A furan substituent at the triazole’s 5-position and a single methoxy group on the phenyl ring.
  • Comparison: Lipophilicity: The furan group (electron-rich heterocycle) may reduce lipophilicity compared to the tert-butyl group in the target compound. Solubility: The dimethoxy groups in the target compound likely enhance aqueous solubility relative to the single methoxy group in this analog. Bioactivity: While specific data is absent, ISO-certified production (as noted for this compound) implies industrial relevance, possibly in agrochemical or pharmaceutical contexts .

Table 1: Structural and Physicochemical Comparison of Triazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₂₇N₄O₂ 383.47 4-(tert-Butyl)phenyl, 3,4-dimethoxy
(5-(Furan-2-yl)-1H-triazol-3-yl)... C₁₄H₁₄N₄O₂ 294.29 Furan-2-yl, 3-methoxy
Heterocyclic Analogs with Different Cores

Pyrazole Derivatives (e.g., Compounds 7a and 7b from )

  • Structure: Pyrazole core with cyanothiophene or thiophene-carboxylate substituents.
  • Metabolic Stability: Triazoles are generally more resistant to oxidative metabolism than pyrazoles due to ring stability .

Tetrazole Derivatives (e.g., Compounds 4g and 4h from )

  • Structure : Tetrazole cores coupled with coumarin-benzodiazepine hybrids.
  • Comparison :
    • Acid/Base Properties : Tetrazoles are more acidic (pKa ~4.5–5.0) than triazoles (pKa ~8–10), affecting ionization and solubility under physiological conditions.
    • Bioactivity : Tetrazoles are often used as carboxylate bioisosteres, whereas triazoles are employed for metal coordination or hydrogen bonding .
Rationale for Structural Grouping (Lumping Strategy)

The lumping strategy () justifies comparing compounds with shared cores but varying substituents (e.g., triazole derivatives with tert-butyl, furan, or methoxy groups). This approach assumes that structural similarities predict analogous physicochemical or biological behaviors, streamlining research and development workflows .

Research Findings and Implications

  • Dimethoxy Groups: Electron-donating effects may stabilize charge-transfer interactions, as seen in bioactive dimethoxy-phenyl analogs .
  • Heterocycle Core : The triazole’s stability and moderate hydrogen-bonding capacity balance pharmacokinetic properties, making it preferable over pyrazoles (less stable) or tetrazoles (more acidic) in drug design .

Preparation Methods

Cyclocondensation of Amidines and Hydrazines

A widely adopted method for 1,2,4-triazole synthesis involves the reaction of amidines with hydrazines. For example, 3-amino-5-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole can be synthesized by heating 4-(tert-butyl)benzamidine with hydrazine hydrate at 120°C for 12 hours. The reaction proceeds via nucleophilic attack and subsequent cyclodehydration:

Ar-C(=NH)-NH2+H2N-NH2Ar-Triazole+NH3\text{Ar-C(=NH)-NH}2 + \text{H}2\text{N-NH}2 \rightarrow \text{Ar-Triazole} + \text{NH}3

Yields for this step typically range from 75–90%, with purity enhanced by recrystallization from ethanol.

Oxidative Cyclization of α-Diazo Compounds

Alternative routes employ α-diazo compounds, which undergo copper-catalyzed [3+2] cycloaddition with nitriles. For instance, reacting 4-(tert-butyl)phenylacetonitrile with a diazo derivative of 3,4-dimethoxyphenylmethanamine in the presence of CuI (10 mol%) and DIPEA in DMF yields the triazole core. This method offers rapid reaction times (≤1 hour) and excellent regioselectivity.

Palladium-Catalyzed Cross-Coupling for tert-Butylphenyl Attachment

The Suzuki-Miyaura coupling is employed to introduce the 4-(tert-butyl)phenyl group post-triazole formation. Key steps include:

  • Boronate Ester Preparation :
    Reacting 5-bromo-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc in 1,4-dioxane at 80°C for 12 hours.

  • Coupling Reaction :
    The boronate intermediate is coupled with 4-(tert-butyl)phenyl bromide using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in toluene/ethanol (2:1) at 80°C, achieving 93% yield.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

ConditionYield (%)Purity (%)
DMF, CuI, DIPEA9295
Ethanol, CuCl7888
Toluene, Pd(PPh₃)₄9397

DMF with CuI proves optimal for triazole cyclization, while toluene enhances cross-coupling efficiency.

Temperature and Time Dependence

Elevating the temperature from 60°C to 80°C during Suzuki coupling increases yield from 72% to 93%, with no observable decomposition below 100°C.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 9H, tert-butyl), 3.89 (s, 6H, OCH₃), 6.55–7.45 (m, aromatic).

    • ¹³C NMR : δ 28.9 (tert-butyl), 56.1 (OCH₃), 121.8–152.4 (aromatic and triazole carbons).

  • Mass Spectrometry :
    HRMS (ESI) m/z calcd for C₂₂H₂₈N₄O₂ [M+H]⁺: 404.2156; found: 404.2152.

Challenges and Alternative Approaches

  • Steric Hindrance : The tert-butyl group impedes coupling reactions, necessitating bulky ligands like XPhos to enhance catalyst turnover.

  • Amine Protection : Use of Boc-protected intermediates prevents unwanted side reactions during triazole functionalization .

Q & A

Q. What are the optimal synthetic routes for (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Triazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with substituted phenylacetic acids under acidic conditions (e.g., HCl/ethanol) to form the 1,2,4-triazole ring .

Substituent Introduction : The tert-butylphenyl group is introduced via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like tetrahydrofuran (THF) .

Methanamine Linkage : Reductive amination or alkylation of the triazole with 3,4-dimethoxyphenylmethanamine precursors. Use NaBH₄ or LiAlH₄ as reducing agents in methanol or ethanol .
Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitution steps .
  • Catalysts : Pd-based catalysts improve coupling efficiency; base additives (K₂CO₃) neutralize acidic byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELX software (SHELXL for refinement) resolves bond lengths/angles and verifies stereochemistry. For example, triazole ring planarity and tert-butyl group orientation can be confirmed .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (methanamine CH₂), δ 6.7–7.3 ppm (aromatic protons), and δ 1.3 ppm (tert-butyl CH₃) .
    • ¹³C NMR : Signals at ~150 ppm (triazole C=N) and ~55 ppm (methoxy groups) .
  • Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (calc. for C₂₁H₂₆N₄O₂: 366.20 g/mol) with <2 ppm error .

Q. How do the tert-butyl and dimethoxyphenyl substituents influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : The tert-butyl group increases logP (measured via HPLC), enhancing membrane permeability .
  • Electronic Effects : 3,4-Dimethoxyphenyl donates electron density via methoxy groups, stabilizing charge-transfer interactions (UV-Vis λmax ~270 nm) .
  • Solubility : Dimethoxy groups improve aqueous solubility (~2.5 mg/mL in PBS at pH 7.4), critical for in vitro assays .

Advanced Research Questions

Q. How can contradictions between XRD and NMR data during structural elucidation be resolved?

Methodological Answer:

  • XRD Refinement : Use SHELXL to model disorder (e.g., tert-butyl rotation) and validate with R-factor (<0.05) .
  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) detects conformational exchange broadening in methanamine protons .
  • DFT Calculations : Compare computed (Gaussian 16) and experimental NMR/XRD data to identify discrepancies from solvent effects or crystal packing .

Q. What computational strategies are recommended for predicting biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases PDB: 2JDO) to assess binding affinity. Focus on hydrogen bonds with triazole N atoms and π-π stacking with dimethoxyphenyl .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to evaluate stability of ligand-receptor complexes. RMSD <2 Å indicates robust binding .

Q. How should researchers address variability in biological activity data across different assay systems?

Methodological Answer:

  • Assay Optimization :
    • Cell Lines : Use isogenic models (e.g., HEK293 vs. HeLa) to control for genetic background effects .
    • Dose-Response Curves : Calculate IC₅₀ values with Hill slopes (GraphPad Prism) to compare potency .
  • Metabolite Screening : LC-MS/MS identifies oxidative metabolites (e.g., demethylated dimethoxyphenyl) that may alter activity .

Q. What methodologies are suitable for analyzing the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C, 24h); monitor degradation via HPLC (C18 column, 220 nm) .
    • Photostability : Expose to UV light (ICH Q1B guidelines); quantify decomposition with peak area analysis .
  • Arrhenius Kinetics : Accelerated stability testing (40–60°C) predicts shelf-life using Eₐ (activation energy) calculations .

Q. How can isomeric impurities be isolated and characterized during synthesis?

Methodological Answer:

  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates regioisomers (e.g., 1,2,4-triazole vs. 1,3,4-isomer) .
  • Chiral Resolution : Use Chiralpak AD-H column (hexane/isopropanol) for enantiomers arising from methanamine stereocenters .
  • 2D NMR : ROESY correlations distinguish isomers via spatial proximity of tert-butyl and dimethoxyphenyl groups .

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